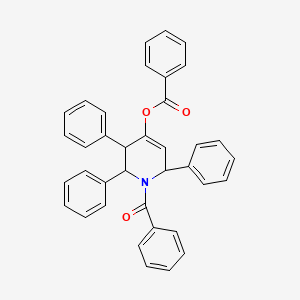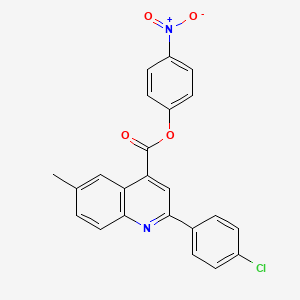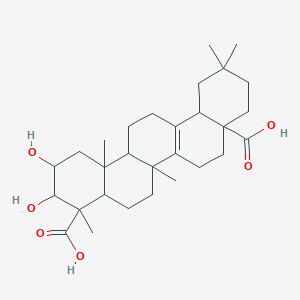
2,3,6-Triphenyl-1-(phenylcarbonyl)-1,2,3,6-tetrahydropyridin-4-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with benzoyl and phenyl groups
准备方法
The synthesis of 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzoyl chloride with a suitable pyridine derivative, followed by the introduction of phenyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
化学反应分析
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents such as bromine or nitric acid, to introduce halogen or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms and metabolic processes, depending on the specific biological context.
相似化合物的比较
Similar compounds to 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE include other benzoyl-substituted pyridines and triphenyl derivatives. Compared to these compounds, 1-BENZOYL-2,3,6-TRIPHENYL-3,6-DIHYDRO-2H-PYRIDIN-4-YL BENZOATE is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. Some similar compounds include:
- 1-BENZOYL-2,3,6-TRIPHENYL-2H-PYRIDIN-4-YL BENZOATE
- 1-BENZOYL-2,3,6-TRIPHENYL-3H-PYRIDIN-4-YL BENZOATE
属性
分子式 |
C37H29NO3 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
(1-benzoyl-2,3,6-triphenyl-3,6-dihydro-2H-pyridin-4-yl) benzoate |
InChI |
InChI=1S/C37H29NO3/c39-36(30-22-12-4-13-23-30)38-32(27-16-6-1-7-17-27)26-33(41-37(40)31-24-14-5-15-25-31)34(28-18-8-2-9-19-28)35(38)29-20-10-3-11-21-29/h1-26,32,34-35H |
InChI 键 |
FTCZHUSANIEUMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C=C(C(C(N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-[(3,4,5-Trimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B15150496.png)
![2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B15150504.png)

![3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B15150531.png)
![4-[acetyl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B15150540.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150546.png)


![Butyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15150561.png)
![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150578.png)
![N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B15150586.png)
![N-(2-chloro-4-nitrophenyl)-2-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B15150593.png)
![2-[(9-Isopropyl-6-{[3-(pyridin-2-yl)phenyl]amino}purin-2-yl)amino]butan-1-ol dihydrochloride](/img/structure/B15150602.png)
